molecular formula C10H6N2O4 B1583831 1,2-Dinitronaphthalene CAS No. 27478-34-8

1,2-Dinitronaphthalene

Cat. No.: B1583831
CAS No.: 27478-34-8
M. Wt: 218.17 g/mol
InChI Key: XNKFCDGEFCOQOM-UHFFFAOYSA-N
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Description

1,2-Dinitronaphthalene is an organic compound derived from naphthalene, characterized by the presence of two nitro groups (-NO2) attached to the naphthalene ring. This compound exists in several isomeric forms, including 1,3-dinitronaphthalene, 1,5-dinitronaphthalene, 1,4-dinitronaphthalene, and 1,8-dinitronaphthalene. This compound compounds are significant in various industrial applications, particularly in the production of dyes, explosives, and polyurethane intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dinitronaphthalene can be synthesized through the nitration of naphthalene or 1-nitronaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. For instance, the nitration of 1-nitronaphthalene with nitrogen dioxide (NO2) under mild conditions has been shown to produce dinitronaphthalene with high selectivity . Catalysts such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O) can enhance the conversion rates and selectivity of the desired isomers .

Industrial Production Methods: In industrial settings, the production of dinitronaphthalene often involves the use of mixed acid nitration, where naphthalene is treated with a mixture of nitric acid and sulfuric acid. This method, while effective, generates significant amounts of corrosive waste acids and byproducts. Alternative methods, such as the use of solid acid catalysts and environmentally benign solvents, are being explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dinitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Oxidation: this compound can be oxidized to form corresponding nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Scientific Research Applications

1,2-Dinitronaphthalene has diverse applications in scientific research and industry:

Mechanism of Action

The mechanism of action of dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amino groups or substitution reactions. The pathways involved in these reactions are influenced by the presence of catalysts and reaction conditions. For example, the reduction of dinitronaphthalene to aminonaphthalene involves the transfer of electrons to the nitro groups, facilitated by a catalyst .

Comparison with Similar Compounds

1,2-Dinitronaphthalene can be compared with other nitroaromatic compounds, such as:

    Nitrobenzene: A simpler nitroaromatic compound with one nitro group attached to a benzene ring.

    Trinitrotoluene (TNT): A more complex nitroaromatic compound with three nitro groups attached to a toluene ring.

    Dinitrotoluene: Similar to dinitronaphthalene but with a toluene ring instead of a naphthalene ring.

Uniqueness: this compound is unique due to its multiple isomeric forms, each with distinct chemical properties and applications. Its ability to undergo various chemical reactions and its significance in industrial applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,2-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFCDGEFCOQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947815
Record name 1,2-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24934-47-2, 27478-34-8
Record name 1,2-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinitronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

DE-OS-24 53 529 describes the production of dinitronaphthalenes by nitration of naphthalene or 1-nitronaphthalene with nitric acid in an organic solvent, e.g., dichloroethane, with the azeotropic removal of the water of reaction. This process yields dinitronaphthalene in high yields, but without influencing the isomer ratio.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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